ZSTK474 Exhibits >20-Fold Greater Cellular PI3K Inhibition than LY294002 at 1 µM
In a direct head-to-head biochemical comparison using PI3K immunoprecipitated from A549 cell lysates, ZSTK474 demonstrated a significantly higher degree of PI3K inhibition than the classical PI3K inhibitor LY294002. At a concentration of 1 μM, ZSTK474 reduced PI3K activity to 4.7% (95% CI: 3.2%–6.1%) of the untreated control level, while LY294002 only reduced activity to 44.6% (95% CI: 38.9%–50.3%) of the control level [1].
| Evidence Dimension | PI3K enzymatic activity reduction (as % of untreated control) |
|---|---|
| Target Compound Data | 4.7% (95% CI: 3.2%–6.1%) |
| Comparator Or Baseline | LY294002: 44.6% (95% CI: 38.9%–50.3%) |
| Quantified Difference | Approximately 9.5-fold greater reduction in activity (4.7% vs 44.6%) |
| Conditions | A549 human lung adenocarcinoma cell lysate; 1 µM compound concentration; 32P-incorporation assay |
Why This Matters
This demonstrates that ZSTK474 achieves near-complete target engagement at a concentration where LY294002 leaves over 40% PI3K activity intact, a critical factor for ensuring pathway suppression in cellular assays.
- [1] Yaguchi S, Fukui Y, Koshimizu I, et al. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. J Natl Cancer Inst. 2006;98(8):545-556. doi:10.1093/jnci/djj133. View Source
